molecular formula C14H10FNO3 B6151806 4-[(2-fluorophenyl)carbamoyl]benzoic acid CAS No. 1051184-64-5

4-[(2-fluorophenyl)carbamoyl]benzoic acid

Cat. No.: B6151806
CAS No.: 1051184-64-5
M. Wt: 259.23 g/mol
InChI Key: OUBBTURJIIMRNW-UHFFFAOYSA-N
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Description

4-[(2-fluorophenyl)carbamoyl]benzoic acid is an organic compound with the molecular formula C14H10FNO3 This compound is characterized by the presence of a fluorophenyl group attached to a carbamoyl moiety, which is further connected to a benzoic acid structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-fluorophenyl)carbamoyl]benzoic acid typically involves the reaction of 2-fluoroaniline with 4-carboxybenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[(2-fluorophenyl)carbamoyl]benzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The fluorine atom in the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of quinones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

4-[(2-fluorophenyl)carbamoyl]benzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: Utilized in the production of advanced materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of 4-[(2-fluorophenyl)carbamoyl]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance the binding affinity of the compound to its target, leading to inhibition or activation of biological pathways. The carbamoyl moiety can also participate in hydrogen bonding and other interactions that stabilize the compound-target complex.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(2-chlorophenyl)carbamoyl]benzoic acid
  • 4-[(2-bromophenyl)carbamoyl]benzoic acid
  • 4-[(2-methylphenyl)carbamoyl]benzoic acid

Uniqueness

4-[(2-fluorophenyl)carbamoyl]benzoic acid is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This can influence the compound’s reactivity, binding affinity, and overall stability, making it a valuable compound for various applications.

Properties

CAS No.

1051184-64-5

Molecular Formula

C14H10FNO3

Molecular Weight

259.23 g/mol

IUPAC Name

4-[(2-fluorophenyl)carbamoyl]benzoic acid

InChI

InChI=1S/C14H10FNO3/c15-11-3-1-2-4-12(11)16-13(17)9-5-7-10(8-6-9)14(18)19/h1-8H,(H,16,17)(H,18,19)

InChI Key

OUBBTURJIIMRNW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=CC=C(C=C2)C(=O)O)F

Purity

95

Origin of Product

United States

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